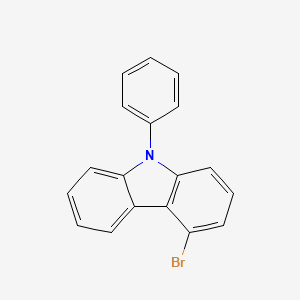

4-Bromo-9-phenyl-9h-carbazole

Overview

Description

4-Bromo-9-phenyl-9h-carbazole is a bromide-substituted carbazole . It is a white powder and is used as a research chemical . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .

Synthesis Analysis

The synthesis of 4-Bromo-9-phenyl-9h-carbazole involves the use of m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide . The reaction is carried out under nitrogen protection at 130°C for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is then extracted with water and ethyl acetate . The organic layer is desolvated to obtain the crude product, which is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .Molecular Structure Analysis

The 4-bromo-phenyl ring of 4-Bromo-9-phenyl-9h-carbazole is inclined to the mean plane of the carbazole moiety . In the crystal, molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .Physical And Chemical Properties Analysis

4-Bromo-9-phenyl-9h-carbazole is a white powder . The carbazole ring system is essentially planar .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Bromo-9-phenyl-9h-carbazole, focusing on unique applications:

OLED Material Synthesis

4-Bromo-9-phenyl-9h-carbazole plays a crucial role as an intermediate in the synthesis of organic light-emitting diode (OLED) materials. Its planar structure and photoelectric properties make it suitable for creating advanced OLED components .

Pharmaceutical Intermediates

This compound is also used as an intermediate in pharmaceutical research, where it contributes to the development of new drugs and therapeutic agents .

Optoelectronic Properties

Due to its excellent optoelectronic properties, 4-Bromo-9-phenyl-9h-carbazole is studied for its potential in nanodevices and rechargeable batteries , where high charge carrier mobility and morphological stability are essential .

Electrochemical Transistors

The compound’s derivatives are potential candidates for use in electrochemical transistors due to their high charge carrier mobility and stability .

Biosensors

Carbazole derivatives, including 4-Bromo-9-phenyl-9h-carbazole, are of interest for their application in biosensors . These sensors can detect biological molecules and are essential in medical diagnostics .

Corrosion Inhibition

These derivatives are also explored for their use in corrosion inhibition , which is vital for protecting materials in harsh environments .

Photovoltaics

In the field of photovoltaics , 4-Bromo-9-phenyl-9h-carbazole derivatives are investigated for their suitability in solar energy conversion devices .

Electroluminescent Devices and Supercapacitors

Lastly, they find applications in electroluminescent devices and supercapacitors , which require materials with specific electrical properties for energy storage and light emission .

Safety and Hazards

The safety information for 4-Bromo-9-phenyl-9h-carbazole indicates that it is a substance that requires caution. It has the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s known that carbazole derivatives are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that their targets could be related to light emission processes in these devices.

Mode of Action

Given its use in oleds , it can be inferred that it may interact with other components in the device to facilitate light emission

Biochemical Pathways

In the context of oleds, it likely plays a role in the electron transfer processes that lead to light emission .

Result of Action

The result of the action of 4-Bromo-9-phenyl-9h-carbazole is likely related to its role in OLEDs . It may contribute to the light emission properties of these devices.

Action Environment

The action of 4-Bromo-9-phenyl-9h-carbazole is likely influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device could potentially impact its efficacy and stability . .

properties

IUPAC Name |

4-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLJKISFWSJGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-9-phenyl-9h-carbazole | |

CAS RN |

1097884-37-1 | |

| Record name | 4-Bromo-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)

![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)